N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-2-phenylacetamide
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Overview
Description
N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-2-phenylacetamide is a chemical compound that belongs to the class of organic compounds known as pyridines. This compound is characterized by the presence of a pyridine ring, which is a six-membered ring containing one nitrogen atom and five carbon atoms. The compound also features a phenylacetamide group, which consists of a phenyl ring attached to an acetamide group. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-2-phenylacetamide typically involves the reaction of pyridine derivatives with phenylacetamide under specific conditions. One common method involves the use of Grignard reagents, which are organomagnesium compounds that react with pyridine N-oxides to form the desired product. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at room temperature, followed by treatment with acetic anhydride at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process typically includes the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-2-phenylacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-2-phenylacetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide: Similar structure but with a benzamide group instead of phenylacetamide.
4-Acetylpyridine N-oxide: Contains a pyridine ring with an acetyl group and an N-oxide functional group.
Uniqueness
N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-2-phenylacetamide is unique due to its specific combination of a pyridine ring and a phenylacetamide group. This structure imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds .
Properties
CAS No. |
77502-54-6 |
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Molecular Formula |
C14H14N2O2 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
N-[(1-oxidopyridin-1-ium-4-yl)methyl]-2-phenylacetamide |
InChI |
InChI=1S/C14H14N2O2/c17-14(10-12-4-2-1-3-5-12)15-11-13-6-8-16(18)9-7-13/h1-9H,10-11H2,(H,15,17) |
InChI Key |
BUKZXDLPKOGHCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCC2=CC=[N+](C=C2)[O-] |
Origin of Product |
United States |
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